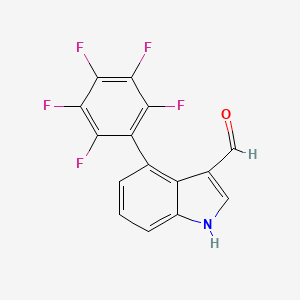
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is a synthetic organic compound characterized by the presence of a perfluorophenyl group attached to an indole ring, which is further functionalized with a carbaldehyde group at the 3-position. This compound is of significant interest due to its unique chemical properties imparted by the perfluorophenyl group, which enhances its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Perfluorophenyl Group: The perfluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a perfluorophenyl halide reacts with the indole derivative.
Formylation: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The perfluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(Perfluorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 4-(Perfluorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted perfluorophenyl derivatives depending on the nucleophile used.
科学研究应用
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Serves as a fluorescent probe for studying biological processes due to its unique optical properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is largely dependent on its chemical structure. The perfluorophenyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function and leading to various biological effects.
相似化合物的比较
- 4-(Perfluorophenyl)-1H-indole-2-carbaldehyde
- 4-(Perfluorophenyl)-1H-indole-3-carboxylic acid
- 4-(Perfluorophenyl)-1H-indole-3-methanol
Comparison: 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is unique due to the position of the carbaldehyde group, which significantly influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in chemical reactions.
属性
分子式 |
C15H6F5NO |
|---|---|
分子量 |
311.21 g/mol |
IUPAC 名称 |
4-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H6F5NO/c16-11-10(12(17)14(19)15(20)13(11)18)7-2-1-3-8-9(7)6(5-22)4-21-8/h1-5,21H |
InChI 键 |
WCFDWHJUORQVLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C3=C(C(=C(C(=C3F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



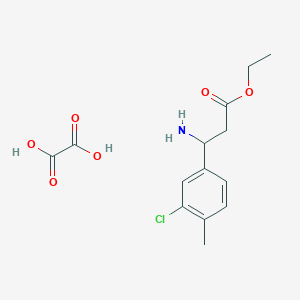
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13090051.png)
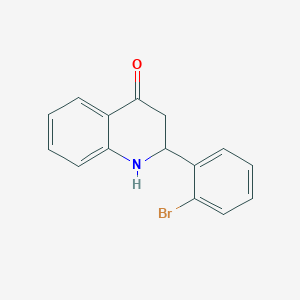


![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
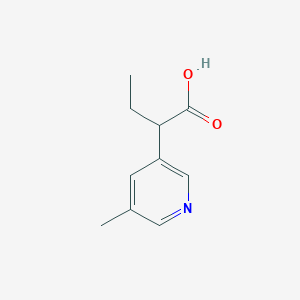
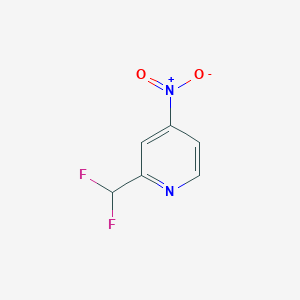
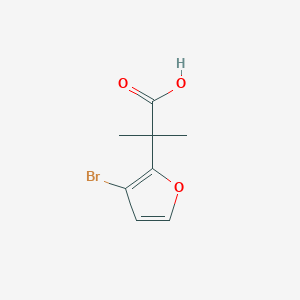
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)

![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
